molecular formula C8H8Cl2FNO B1376468 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride CAS No. 1117843-10-3

2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride

Cat. No.: B1376468
CAS No.: 1117843-10-3
M. Wt: 224.06 g/mol
InChI Key: NKHIFVNTJPCIDE-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H7ClFNO·HCl. It is a hydrochloride salt form of 2-amino-1-(4-chloro-2-fluorophenyl)ethan-1-one. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluoroacetophenone and ammonia.

    Reaction: The 4-chloro-2-fluoroacetophenone is reacted with ammonia in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Formation of Intermediate: This reaction results in the formation of 2-amino-1-(4-chloro-2-fluorophenyl)ethan-1-one.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride
  • 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride
  • 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one

Comparison

Compared to its similar compounds, 2-amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the phenyl ring. This unique structure can result in different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-1-(4-chloro-2-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHIFVNTJPCIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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